(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
“(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C19H26BrNO5 . It has a molecular weight of 428.32 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 428.32 . The boiling point and other physical and chemical properties were not found in the search results.Scientific Research Applications
Application in Asymmetric Synthesis
(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is used in asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals. For instance, it was involved in the platinum-catalyzed asymmetric hydroformylation of olefins, demonstrating the potential for creating chiral compounds (Stille et al., 1991). Additionally, it has been employed in the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, highlighting its utility in producing complex, chiral molecules (Xue et al., 2002).
Catalysis and Chemical Synthesis
This compound has seen application in catalysis, particularly in the field of asymmetric hydrogenations. For example, its derivatives have been used in the efficient asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989). Moreover, derivatives of this compound have been synthesized for potential use in catalytic reactions, expanding the scope of its applications (Brenner et al., 2003).
Role in Producing Amino Acid Derivatives
It has been used in the production of amino acid derivatives, such as in the synthesis and antihypertensive activity study of pyrrolidinecarboxylic acids (Kato et al., 1985), and in the synthesis of di- and l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and related tripeptides (Moreno‐Vargas et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound can be determined by referring to its Safety Data Sheet (SDS). Some general precautionary statements include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-propylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO5/c1-5-6-12-9-13(20)7-8-16(12)25-14-10-15(17(22)23)21(11-14)18(24)26-19(2,3)4/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,22,23)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHEIHIVWDSAK-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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